molecular formula C6H4BrFN2O2 B1492464 6-Bromo-3-fluoro-2-nitroaniline CAS No. 1804841-33-5

6-Bromo-3-fluoro-2-nitroaniline

Cat. No.: B1492464
CAS No.: 1804841-33-5
M. Wt: 235.01 g/mol
InChI Key: BMCZVATWQFWJOA-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is characterized by the presence of bromine, fluorine, and nitro groups attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-fluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the reduction of nitro-aromatic compounds and the oxidation of alcohols . It interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a substrate for nitroreductase enzymes, which catalyze the reduction of nitro groups to amines. This interaction is crucial for the compound’s role in synthetic chemistry and biochemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can affect cell function by interacting with cellular proteins and enzymes, leading to changes in metabolic pathways. For example, its interaction with nitroreductase enzymes can alter the cellular redox state, impacting gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, such as nitroreductases, inhibiting or activating their function. This binding can lead to the reduction of the nitro group to an amine, altering the compound’s biochemical properties and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under ambient temperature conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular toxicity and changes in metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by acting as a substrate for nitroreductase enzymes. This interaction can lead to the reduction of the nitro group to an amine, altering the compound’s biochemical properties and its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s biochemical properties and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitroaniline typically involves multi-step organic reactions. One common method is the nitration of 6-bromo-3-fluoroaniline. The reaction involves treating the starting material with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-2-nitroaniline can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different aniline derivatives.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives.

  • Reduction: Formation of different aniline derivatives.

  • Substitution: Formation of various substituted aniline compounds.

Scientific Research Applications

6-Bromo-3-fluoro-2-nitroaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-3-fluoro-6-nitroaniline

  • 4-Bromo-3-fluoroaniline

  • 3-Bromo-2-fluoroaniline

Properties

IUPAC Name

6-bromo-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZVATWQFWJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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